molecular formula C20H21N3O B11609241 N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine

N-[(1Z)-2-benzyl-8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine

Cat. No.: B11609241
M. Wt: 319.4 g/mol
InChI Key: OUERQWUIBCAUMO-UHFFFAOYSA-N
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Description

N-[(1E)-2-BENZYL-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-YLIDENE]METHANAMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-BENZYL-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-YLIDENE]METHANAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol has been reported to yield the corresponding indole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-BENZYL-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-YLIDENE]METHANAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of N-[(1E)-2-BENZYL-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-YLIDENE]METHANAMINE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with comparable structures and biological activities. Examples include:

Uniqueness

What sets N-[(1E)-2-BENZYL-8-METHOXY-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-YLIDENE]METHANAMINE apart is its unique combination of the indole nucleus with additional functional groups, which enhances its biological activity and potential therapeutic applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-benzyl-8-methoxy-N-methyl-3,4-dihydropyrazino[1,2-a]indol-1-imine

InChI

InChI=1S/C20H21N3O/c1-21-20-19-13-16-12-17(24-2)8-9-18(16)23(19)11-10-22(20)14-15-6-4-3-5-7-15/h3-9,12-13H,10-11,14H2,1-2H3

InChI Key

OUERQWUIBCAUMO-UHFFFAOYSA-N

Canonical SMILES

CN=C1C2=CC3=C(N2CCN1CC4=CC=CC=C4)C=CC(=C3)OC

Origin of Product

United States

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